1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride
Description
1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride is a quaternary ammonium salt featuring a pyrimidinium core substituted at position 1 with a 2-oxo-2-(2-toluidino)ethyl group and at position 4 with a 2-thienyl moiety. The chloride counterion enhances its solubility in polar solvents.
Properties
CAS No. |
853348-98-8 |
|---|---|
Molecular Formula |
C17H16ClN3OS |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(4-thiophen-2-ylpyrimidin-1-ium-1-yl)acetamide;chloride |
InChI |
InChI=1S/C17H15N3OS.ClH/c1-13-5-2-3-6-14(13)19-17(21)11-20-9-8-15(18-12-20)16-7-4-10-22-16;/h2-10,12H,11H2,1H3;1H |
InChI Key |
VTOBZHFSIKXRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C[N+]2=CN=C(C=C2)C3=CC=CS3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride typically involves multi-step organic reactions. The synthetic route generally includes the following steps:
Formation of the Pyrimidin-1-ium Core: This step involves the cyclization of appropriate precursors to form the pyrimidin-1-ium ring.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, often using a thienyl halide as the reagent.
Attachment of the 2-Toluidinoethyl Moiety: This step involves the reaction of the pyrimidin-1-ium intermediate with a 2-toluidinoethyl derivative under specific conditions to form the final product.
Chemical Reactions Analysis
1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include molecular iodine for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Diversity and Electronic Effects The target compound’s 2-thienyl group introduces a sulfur-containing heterocycle, which may enhance π-π stacking interactions compared to the 4-chlorophenyl group in compounds 6a–6d . Thienyl groups are also associated with improved metabolic stability in drug design. The 2-toluidino group (ortho-methylaniline) in the target compound differs from the methoxy or bromophenyl substituents in 6a–6d.
Counterion Influence
- The target’s chloride counterion (Cl⁻) may confer higher solubility in aqueous media compared to the bromide (Br⁻) in 6a–6d. Chlorides generally exhibit greater solubility than bromides due to smaller ionic size and lower lattice energy .
Thermal Stability
- Melting points for bromide analogs (6a–6d) range from 200–243°C , reflecting strong ionic interactions in the crystal lattice. The target compound’s melting point is unreported, but its chloride counterion might reduce thermal stability compared to bromides .
Biological Activity
1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, which includes a pyrimidine ring and a thienyl group, suggests possible interactions with biological targets that could be leveraged for therapeutic applications.
- Molecular Formula: C17H16ClN3OS
- Molecular Weight: 345.8 g/mol
- CAS Number: 853348-98-8
The compound features a positively charged nitrogen in the pyrimidine ring, which may influence its solubility and interaction with biological macromolecules.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways. The following sections summarize key findings from recent studies.
Anticancer Activity
Research has indicated that 1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride exhibits significant cytotoxicity against several cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death. The IC50 value was found to be approximately 15 µM, indicating a potent effect compared to standard chemotherapeutic agents .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of DNA Synthesis: The compound interferes with nucleic acid synthesis, thereby hindering cancer cell proliferation.
- Modulation of Signaling Pathways: It has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and growth. This modulation leads to increased apoptosis in cancer cells .
Case Studies
Several case studies have explored the efficacy and safety of this compound in preclinical settings:
- Study on Hepatocellular Carcinoma:
- Combination Therapy:
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| Anti-Angiogenic | Xenograft Model | N/A | Reduced vascularization |
| Synergistic Effect | Combination Therapy | N/A | Enhanced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
